molecular formula C25H23BrN2O4 B4959361 2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone

2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone

Cat. No. B4959361
M. Wt: 495.4 g/mol
InChI Key: QDIODZGSJIARHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone is a chemical compound that has gained attention due to its potential use in scientific research. This compound is a quinazolinone derivative that has been synthesized through various methods and has shown promising results in various research studies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its anticancer properties by inhibiting the activity of enzymes involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound may exert its neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone in lab experiments is its potential use in treating various diseases. Its anticancer and neuroprotective properties make it a promising compound for further research. However, one limitation is that the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone. One direction is to further investigate its mechanism of action in order to develop it as a therapeutic agent for cancer and neurological disorders. Another direction is to study its potential use in treating other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to determine the safety and efficacy of this compound in vivo.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone involves various methods. One of the methods involves the reaction of 4-bromoaniline with 2,6-dimethoxyphenol in the presence of sodium hydride and a catalytic amount of copper iodide to form 2-(4-bromophenyl)-3-(2,6-dimethoxyphenoxy)propylamine. This intermediate is then reacted with anthranilic acid in the presence of acetic anhydride and a catalytic amount of pyridine to form the final product, 2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone.

Scientific Research Applications

2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-4(3H)-quinazolinone has shown potential in various scientific research applications. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been studied for its anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2-(4-bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23BrN2O4/c1-30-21-9-5-10-22(31-2)23(21)32-16-6-15-28-24(17-11-13-18(26)14-12-17)27-20-8-4-3-7-19(20)25(28)29/h3-5,7-14H,6,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIODZGSJIARHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCCN2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3-[3-(2,6-dimethoxyphenoxy)propyl]-3,4-dihydroquinazolin-4-one

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